molecular formula C8H4BrNO2 B1442161 3-Bromo-4-cyanobenzoic acid CAS No. 58123-69-6

3-Bromo-4-cyanobenzoic acid

Cat. No.: B1442161
CAS No.: 58123-69-6
M. Wt: 226.03 g/mol
InChI Key: WAFUFPLTXVDCNT-UHFFFAOYSA-N
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Description

3-Bromo-4-cyanobenzoic acid (CAS: 58123-69-6) is a halogenated and nitrile-substituted benzoic acid derivative. Its molecular formula is C₈H₄BrNO₂, with a molecular weight of 226.03 g/mol. Key properties include:

  • Structure: A benzoic acid core substituted with bromine (Br) at the 3-position and a cyano group (CN) at the 4-position.
  • Storage: Stable when sealed in dry conditions at room temperature .
  • Hazards: Classified with hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
  • Applications: Primarily used in organic synthesis, pharmaceuticals, and agrochemical research due to its reactive substituents .

Preparation Methods

The synthesis of 3-Bromo-4-cyanobenzoic acid typically involves multiple steps. One common method starts with the reduction of 3-nitrobenzoic acid to 3-aminobenzoic acid. This is followed by bromination to yield 3-bromobenzoic acid. Finally, the 3-bromobenzoic acid undergoes a reaction with sodium cyanide to produce this compound .

In an industrial setting, the synthesis can be optimized for higher yields and purity. For example, ethyl 3-bromo-4-cyanobenzoate can be hydrolyzed using sodium hydroxide in ethanol and water, followed by acidification with hydrochloric acid to obtain this compound .

Chemical Reactions Analysis

3-Bromo-4-cyanobenzoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium cyanide for substitution, lithium aluminum hydride for reduction, and potassium permanganate for oxidation . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Biological Activity
Research indicates that 3-Bromo-4-cyanobenzoic acid exhibits notable biological activity, influencing various cellular processes. It has been shown to induce oxidative stress, which may have implications in studies related to cellular damage and disease mechanisms. Its role as an electrophile allows it to interact with biomolecules, potentially leading to the development of new pharmacological agents.

Case Studies
Several studies have explored the compound's potential in drug development:

  • Anticancer Research : Investigations into its effects on cancer cell lines suggest that it may inhibit cell proliferation through oxidative stress mechanisms.
  • Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties, warranting further exploration for therapeutic applications.

Material Science

Polymer Chemistry
In material science, this compound is utilized as a building block for synthesizing polymers with specific properties. Its functional groups can be employed to modify polymer characteristics, enhancing their performance in various applications such as coatings and adhesives.

Environmental Applications

Pollution Monitoring
Due to its ability to interact with various environmental pollutants, this compound is being studied for its potential use in environmental monitoring and remediation strategies. Its reactivity could facilitate the detection and breakdown of harmful substances in ecosystems.

Mechanism of Action

The mechanism of action of 3-Bromo-4-cyanobenzoic acid depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine and cyano groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Benzoic Acids

3-Bromo-4-chlorobenzoic Acid (CAS: 42860-10-6)

  • Molecular Formula : C₇H₄BrClO₂
  • Molecular Weight : 235.46 g/mol
  • Substituents : Bromine (3-position) and chlorine (4-position).
  • Applications : Intermediate in pharmaceutical synthesis.
  • Safety: Not classified as hazardous under CLP regulations .

4-Bromobenzoic Acid (CAS: 586-76-5)

  • Molecular Formula : C₇H₅BrO₂
  • Molecular Weight : 201.02 g/mol
  • Substituents : Bromine (4-position).
  • Applications : Widely used in polymer and dye industries.
  • Safety: Non-hazardous per REACH guidelines .

Nitrile-Containing Derivatives

3-Bromo-4-cyanobenzoic Acid

  • Key Differentiator: The cyano group enhances electron-withdrawing effects, increasing reactivity in nucleophilic substitution and coupling reactions compared to halogen-only analogs.

3-Bromo-4-(trifluoromethyl)benzoic Acid (CAS: 1131615-04-7)

  • Molecular Formula : C₈H₄BrF₃O₂
  • Molecular Weight : 269.02 g/mol
  • Substituents : Bromine (3-position) and trifluoromethyl (CF₃, 4-position).
  • Applications : Used in fluorinated drug candidates.
  • Comparison : The CF₃ group provides stronger electron-withdrawing effects than CN, influencing solubility and metabolic stability .

Alkoxy and Sulfonyl Derivatives

3-Bromo-4-butoxybenzoic Acid (CAS: 450416-09-8)

  • Molecular Formula : C₁₁H₁₃BrO₃
  • Molecular Weight : 272.00 g/mol
  • Substituents : Bromine (3-position) and butoxy (4-position).
  • Applications : Explored in material science for liquid crystal synthesis.
  • Comparison: The alkoxy group improves solubility in non-polar solvents compared to polar nitrile derivatives .

3-Bromo-4-(methylsulfonyl)benzoic Acid (CAS: 39058-84-9)

  • Molecular Formula : C₈H₇BrO₄S
  • Molecular Weight : 287.11 g/mol
  • Substituents : Bromine (3-position) and methylsulfonyl (SO₂CH₃, 4-position).
  • Applications : Sulfonyl groups enhance binding affinity in enzyme inhibitors.
  • Comparison : The sulfonyl group increases acidity (pKa ~1.5) compared to CN-substituted analogs .

Amino-Substituted Analogs

3-Amino-4-bromobenzoic Acid

  • Molecular Formula: C₇H₆BrNO₂
  • Molecular Weight : 216.04 g/mol
  • Substituents: Bromine (4-position) and amino (3-position).
  • Applications : Precursor for azo dyes and antibacterial agents.
  • Comparison: The amino group (electron-donating) contrasts with CN (electron-withdrawing), altering reactivity in electrophilic substitutions .

Data Table: Key Properties of Selected Compounds

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Substituents Key Applications Hazards
This compound 58123-69-6 C₈H₄BrNO₂ 226.03 Br, CN, COOH Organic synthesis H302, H315, H319, H335
3-Bromo-4-chlorobenzoic acid 42860-10-6 C₇H₄BrClO₂ 235.46 Br, Cl, COOH Pharmaceuticals Non-hazardous
4-Bromobenzoic acid 586-76-5 C₇H₅BrO₂ 201.02 Br, COOH Polymers, dyes Non-hazardous
3-Bromo-4-(trifluoromethyl)benzoic acid 1131615-04-7 C₈H₄BrF₃O₂ 269.02 Br, CF₃, COOH Fluorinated APIs Data unavailable
3-Bromo-4-butoxybenzoic acid 450416-09-8 C₁₁H₁₃BrO₃ 272.00 Br, O(CH₂)₃CH₃, COOH Liquid crystals Data unavailable

Research Findings and Trends

  • Reactivity : Nitrile and sulfonyl groups enhance electrophilic aromatic substitution rates compared to halogens alone .
  • Toxicity: Cyano and sulfonyl substituents correlate with higher hazard profiles due to metabolic release of toxic byproducts (e.g., cyanide) .
  • Market Availability: this compound is commercially available in ≥95% purity, with suppliers like Shanghai Jieshikang Bio-Technology and ABChem .

Biological Activity

3-Bromo-4-cyanobenzoic acid (BCBA) is an organic compound notable for its diverse biological activities, particularly in biochemical interactions and cellular processes. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C8_8H4_4BrNO2_2 and a molecular weight of approximately 226.03 g/mol. The compound features a bromine atom at the 3-position and a cyano group at the 4-position on the benzoic acid ring, which contributes to its unique reactivity and biological interactions.

Target Enzymes and Pathways
BCBA primarily interacts with various enzymes and proteins within biological systems. It has been shown to affect metabolic pathways by altering enzyme activity, particularly through inhibition or enhancement of specific enzymatic functions. Notably, it can induce oxidative stress by generating reactive oxygen species (ROS), which impacts cellular viability, proliferation, and apoptosis .

Biochemical Pathways
The compound participates in several biochemical pathways, including:

  • Nucleophilic Substitution Reactions: BCBA acts as an electrophile, allowing it to engage in nucleophilic substitution reactions with biomolecules.
  • Oxidative Stress Response: BCBA influences enzymes involved in oxidative stress responses such as peroxidase and catalase, thereby affecting their activity and stability .

Biological Activities

Research has demonstrated that this compound exhibits various biological activities:

  • Antioxidant Activity: The compound has been implicated in inducing oxidative stress, which can lead to cellular damage but may also play a role in signaling pathways related to stress responses.
  • Enzyme Inhibition: BCBA has shown potential as an inhibitor in certain enzymatic pathways, influencing processes such as protein degradation via the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP) .
  • Cell Signaling Modulation: The compound can alter cell signaling pathways affecting gene expression and cellular metabolism.

Case Studies and Research Findings

Several studies have explored the biological effects of BCBA:

  • Cell-Based Assays: In vitro studies have indicated that BCBA can enhance the activity of cathepsins B and L, enzymes crucial for protein degradation. This effect was observed in human foreskin fibroblasts, where BCBA treatment led to significant activation of these enzymes without cytotoxic effects at specific concentrations (1 and 10 μg/mL) .
  • Oxidative Stress Induction: Research has shown that exposure to BCBA results in increased ROS levels in various cell types, suggesting its role in oxidative stress mechanisms. This property may have implications for understanding disease mechanisms related to oxidative damage.
  • Comparative Studies with Other Compounds: Comparative analyses with other benzoic acid derivatives have highlighted BCBA's unique reactivity patterns due to its specific substitution on the aromatic ring. For instance, compounds like 4-bromo-3-cyanobenzoic acid exhibit different biological activities due to variations in their substitution patterns.

Summary of Biological Activities

Activity TypeDescription
AntioxidantInduces oxidative stress; affects cellular viability
Enzyme InhibitionInhibits specific enzymatic pathways; enhances proteolytic enzyme activity
Cell Signaling ModulationAlters gene expression and cellular metabolism

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-Bromo-4-cyanobenzoic acid, and what key reaction parameters must be controlled?

  • Methodological Answer: Synthesis typically involves sequential bromination and cyanation of benzoic acid derivatives. For example, bromination of 4-cyanobenzoic acid using brominating agents like N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiators or Lewis acids) can yield the desired product. Alternatively, cyanation of 3-bromobenzoic acid precursors via palladium-catalyzed cross-coupling (e.g., using CuCN or cyanide sources) may be employed. Key parameters include temperature control (to avoid over-bromination or decomposition), stoichiometric ratios, and solvent selection (polar aprotic solvents like DMF enhance reactivity). Reaction monitoring via TLC or HPLC is critical to track intermediate formation .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Methodological Answer:

  • Spectroscopy:
  • NMR: 1^1H and 13^{13}C NMR identify substitution patterns (e.g., chemical shifts for Br and CN groups at ~3.5–4.0 ppm for aromatic protons and ~110–120 ppm for nitriles).
  • IR: Confirm the presence of carboxylic acid (broad O-H stretch ~2500–3000 cm1^{-1}), nitrile (sharp C≡N peak ~2200–2260 cm1^{-1}), and bromine (C-Br stretch ~500–600 cm1^{-1}) .
  • Crystallography: Single-crystal X-ray diffraction (via SHELX programs) resolves molecular geometry and confirms regiochemistry. Data collection requires high-resolution crystals grown via slow evaporation in solvents like ethanol/water mixtures .

Q. How should researchers handle purification and storage of this compound to ensure stability?

  • Methodological Answer: Purification via recrystallization (using ethanol/water or DCM/hexane) removes unreacted precursors. Column chromatography (silica gel, ethyl acetate/hexane eluent) may separate regioisomers. Store the compound in airtight containers under inert gas (N2_2 or Ar) at 2–8°C to prevent hydrolysis of the nitrile group or oxidation. Avoid exposure to moisture and light .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity and physicochemical properties of this compound?

  • Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* level) predict electronic properties, such as HOMO-LUMO gaps, to assess electrophilic/nucleophilic sites. Molecular docking studies evaluate potential interactions with biological targets (e.g., enzymes). Solubility parameters and pKa values can be estimated using COSMO-RS or QSPR models. Validate predictions with experimental data (e.g., UV-Vis spectroscopy for electronic transitions) .

Q. What strategies mitigate byproduct formation during the cyanation of brominated benzoic acid precursors?

  • Methodological Answer:

  • Catalyst Optimization: Use Pd(PPh3_3)4_4 or CuCN with ligands (e.g., Xantphos) to enhance selectivity and reduce side reactions like dehalogenation.
  • Temperature Gradients: Gradual heating (40–80°C) minimizes thermal decomposition.
  • In Situ Monitoring: Real-time FTIR or Raman spectroscopy detects intermediate cyanide species, enabling rapid adjustment of reaction conditions.
  • Workup Protocols: Acidic quenching (dilute HCl) removes unreacted cyanide, followed by extraction with ethyl acetate to isolate the product .

Q. How do steric and electronic effects influence the regioselectivity of subsequent reactions (e.g., Suzuki coupling) on this compound?

  • Methodological Answer: The electron-withdrawing nitrile group directs electrophilic attacks to the meta position relative to the carboxylic acid. Steric hindrance from the bromine atom may slow coupling at the ortho position. To enhance reactivity:

  • Use bulky ligands (e.g., SPhos) to stabilize transition states.
  • Employ microwave-assisted synthesis to accelerate slow steps.
  • Screen bases (e.g., K2_2CO3_3 vs. Cs2_2CO3_3) to optimize deprotonation of the carboxylic acid without degrading the nitrile .

Q. Safety and Environmental Considerations

Q. What are the critical safety protocols for handling and disposing of this compound?

  • Methodological Answer:

  • Personal Protection: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of fine particles.
  • First Aid: For skin contact, wash immediately with soap/water. For eye exposure, rinse with saline solution for 15 minutes and seek medical attention .
  • Waste Disposal: Neutralize acidic residues with sodium bicarbonate before transferring to halogenated waste containers. Collaborate with certified waste management services for incineration .

Properties

IUPAC Name

3-bromo-4-cyanobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrNO2/c9-7-3-5(8(11)12)1-2-6(7)4-10/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAFUFPLTXVDCNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of ethyl 4-amino-3-bromobenzoate (23.5 g, 96.3 mmol) in methylene chloride at −10° C. is treated dropwise with tert-butyl nitrite (14.0 mL, 118.4 mmol), followed by boron trifluoride diethyl etherate (18.4 mL, 146.5 mmol). The reaction mixture is allowed to come to room temperature, stirred for 4 h, diluted with ethyl ether and filtered. The filtercake is dried, dispersed in toluene, cooled to 0° C., treated with a solution of copper (I) cyanide (11.5 g, 129.2 mmol) and sodium cyanide (15.8 g, 323.1 mmol) in water, stirred at 0° C. for 30 min., warmed to 60° C., stirred for 1 h, cooled to room temperature and diluted with EtOAc and water. The organic phase is separated, dried over MgSO4 and concentrated in vacuo. The resultant residue is crystallized from ethyl ether/hexanes to give the ethyl ester of the title compound as an off-white solid, 18.6 g (76% yield). A solution of this ester (8.5 g, 33.6 mmol) in THF is treated with a solution of NaOH (30 mL, 2.5 N) and ethanol, stirred for 20 h, acidified with 2N HCl and extracted with ethyl ether. The ether extracts are combined, dried over MgSO4 and concentrated in vacuo. The resultant residue is crystallized from ethyl ether/hexanes to afford the title compound as a beige solid, 6.81 g (90% yield), identified by HNMR and mass spectral analyses. MS m/e 223 (M−H)+; 1H NMR (400 MHz, DMSO-d6) δ 8.05 (dd, J=9.76, 1.37 Hz 1 H), 8.09 (d, J=8.08 Hz, 1H), 8.29 (d, J=1.37 Hz, 1H).
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copper (I) cyanide
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Synthesis routes and methods II

Procedure details

To a solution of methyl 3-bromo-4-cyanobenzoate (200 mg, 0.83 mmol) in dichloromethane (1.5 mL) and methanol (1.5) was added 1.0 N aqueous sodium hydroxide (1.7 mL, 1.7 mmol). The mixture was stirred vigorously for 2 h at room temperature. The volatile solvents were then removed in vacuo. The aqueous residue was acidified with 1 N aqueous hydrochloric acid and was then extracted with ethyl acetate. The organic layer was dried over magnesium sulfate, filtered, and concentrated to provide 3-bromo-4-cyanobenzoic acid (190 mg, 0.83 mmol, quantitative yield). 1H NMR (400 MHz, CDCl3): 8.42 (d, 1H), 8.15 (dd, 1H), 7.80 (d, 1H).
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Retrosynthesis Analysis

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